N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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Overview
Description
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a quinazoline derivative with an appropriate aryl amine . The starting material, such as 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with different aryl amines can produce a variety of substituted triazoloquinazolines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted triazoloquinazolines with potential biological activities .
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis . The compound’s ability to bind to these targets is facilitated by its unique triazoloquinazoline structure, which allows for specific interactions with the active sites of the enzymes .
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has shown potent activity against E. coli and P.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its antibacterial and antitubercular activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are studied for their dual c-Met/VEGFR-2 inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5/c1-10-6-7-11(8-13(10)17)19-16-20-14-5-3-2-4-12(14)15-21-18-9-22(15)16/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXNDBOWZNLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=CN42)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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